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Compound of Interest

Compound Name: 1-Cyclohexyluracil

Cat. No.: B1201277 Get Quote

1-Cyclohexyluracil: A Technical Guide for
Researchers
Introduction

1-Cyclohexyluracil, a derivative of the pyrimidine nucleobase uracil, is a molecule of interest

in medicinal chemistry and drug development. Its structural similarity to endogenous

nucleosides, coupled with the introduction of a bulky cyclohexyl group at the N1 position,

presents a unique scaffold for the design of potential therapeutic agents. This technical guide

provides a comprehensive overview of the core molecular properties, synthesis, and potential

biological activities of 1-Cyclohexyluracil, tailored for researchers, scientists, and

professionals in the field of drug discovery.

Core Molecular Properties
The fundamental physicochemical properties of 1-Cyclohexyluracil are summarized below.

These data are essential for its handling, characterization, and application in experimental

settings.

Table 1: Chemical Identifiers for 1-Cyclohexyluracil
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Identifier Value

CAS Number 712-43-6[1][2]

Molecular Formula C₁₀H₁₄N₂O₂[2]

Molecular Weight 194.23 g/mol [2]

Table 2: Physicochemical Properties of 1-Cyclohexyluracil

Property Value Notes

Melting Point
Data not readily available in

the public domain.

Can be determined

experimentally using standard

techniques like differential

scanning calorimetry (DSC) or

a melting point apparatus.

Boiling Point
Data not readily available in

the public domain.

As a solid at room

temperature, determination

would require high

temperature and vacuum.

Solubility
Soluble in chloroform (CDCl₃).

[3][4]

Solubility in other organic

solvents (e.g., DMSO, DMF,

methanol) and aqueous

solutions should be

determined empirically for

specific experimental needs.

Table 3: Spectroscopic Data for 1-Cyclohexyluracil
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Spectroscopy Key Features

Infrared (IR)

In CDCl₃, the monomer exhibits a characteristic

N-H stretching vibration at 3392 cm⁻¹.

Aggregates show absorption maxima between

3000 and 3300 cm⁻¹. Bands below 3000 cm⁻¹

correspond to the C-H stretching modes of the

cyclohexyl group.[4]

¹H NMR

Predicted spectra in D₂O show signals around

1.71 ppm. Experimental data for the related

cyclohexylamine in CDCl₃ shows signals

between 1.04 and 2.62 ppm.[5]

¹³C NMR
Specific experimental data for 1-

Cyclohexyluracil is not readily available.

Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of 1-Cyclohexyluracil. The

following protocols are based on established procedures for analogous N1-substituted uracil

derivatives and can be adapted for the specific synthesis and biological assessment of this

compound.

Synthesis of 1-Cyclohexyluracil
This protocol describes a representative method for the synthesis of 1-Cyclohexyluracil from

uracil and a cyclohexyl halide.

Materials:

Uracil

Cyclohexyl bromide (or iodide)

Potassium carbonate (K₂CO₃) or a similar base

Dimethylformamide (DMF) or another suitable polar aprotic solvent
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Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

To a solution of uracil in DMF, add an excess of potassium carbonate.

Stir the suspension at room temperature for 30 minutes.

Add cyclohexyl bromide to the reaction mixture.

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the

reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and filter to remove the

inorganic salts.

Evaporate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexane as the eluent.

Combine the fractions containing the desired product and evaporate the solvent to yield 1-
Cyclohexyluracil.

Characterize the final product by NMR and mass spectrometry to confirm its identity and

purity.

Evaluation of Antiviral Activity (General Protocol)
This protocol outlines a general method for assessing the potential antiviral activity of 1-
Cyclohexyluracil, for instance, against a retrovirus like HIV-1, based on its structural similarity

to known non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Materials:
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Target virus (e.g., HIV-1)

Host cell line (e.g., MT-4 cells)

Cell culture medium and supplements

1-Cyclohexyluracil dissolved in a suitable solvent (e.g., DMSO)

Positive control (a known antiviral drug)

Negative control (vehicle)

Cell viability assay kit (e.g., MTT or XTT)

Virus quantification assay (e.g., p24 antigen ELISA for HIV-1)

Procedure:

Cytotoxicity Assay:

Plate the host cells in a 96-well plate.

Treat the cells with serial dilutions of 1-Cyclohexyluracil to determine the concentration

range that is non-toxic.

After a specified incubation period (e.g., 3-5 days), assess cell viability using a standard

assay.

Calculate the 50% cytotoxic concentration (CC₅₀).

Antiviral Assay:

In a separate 96-well plate, infect the host cells with the virus in the presence of serial

dilutions of 1-Cyclohexyluracil.

Include wells with untreated infected cells (virus control) and uninfected cells (cell control).

Incubate the plate for a period that allows for viral replication (e.g., 3-5 days).
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Quantify the extent of viral replication in the supernatant using an appropriate method

(e.g., p24 ELISA).

Calculate the 50% effective concentration (EC₅₀), which is the concentration of the

compound that inhibits viral replication by 50%.

Selectivity Index (SI) Calculation:

The selectivity index is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher

SI value indicates a more promising therapeutic window for the compound.

Potential Mechanism of Action and Signaling
Pathways
Based on the structure of 1-Cyclohexyluracil and the known biological activities of related N1-

substituted uracil derivatives, a plausible mechanism of action is the inhibition of viral enzymes,

such as reverse transcriptase.

Viral Replication Cycle

Drug Action

Viral RNA Reverse TranscriptaseTemplate Viral DNA Integration into
Host Genome

Synthesizes New Viral
Proteins

Transcription &
Translation New Virus

Particles

1-Cyclohexyluracil

Inhibits
(Non-competitive)

Figure 1. Postulated mechanism of action for 1-Cyclohexyluracil as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Click to download full resolution via product page

Caption: Postulated mechanism of action for 1-Cyclohexyluracil.
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The diagram above illustrates the hypothesized mechanism of action for 1-Cyclohexyluracil
as a non-nucleoside reverse transcriptase inhibitor (NNRTI). In this model, the compound is

proposed to bind to a non-competitive (allosteric) site on the viral reverse transcriptase

enzyme. This binding event induces a conformational change in the enzyme, thereby inhibiting

its function and preventing the conversion of viral RNA into DNA. This disruption of a critical

step in the viral replication cycle effectively halts the propagation of the virus. This mode of

action is characteristic of many N1-substituted uracil derivatives that have demonstrated

antiviral activity.

Conclusion
1-Cyclohexyluracil presents a compelling scaffold for further investigation in the field of drug

discovery. This technical guide provides foundational information on its molecular properties

and outlines key experimental protocols for its synthesis and biological evaluation. The

potential for this compound and its analogs to act as antiviral agents, particularly as NNRTIs,

warrants further exploration by the scientific community. The data and methodologies

presented herein are intended to facilitate and guide future research endeavors aimed at

elucidating the full therapeutic potential of 1-Cyclohexyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1201277#1-cyclohexyluracil-cas-number-and-
molecular-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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